1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-15-10-8-14(9-11-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-5-3-4-16(24)12-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSNVNPXAFOKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl groups through electrophilic aromatic substitution reactions. Key reagents often include chlorinated anilines, quinoline derivatives, and suitable catalysts such as Lewis acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing chlorine substituents on the phenyl rings enable nucleophilic substitution under specific conditions. This reaction typically targets the para-chlorine due to its higher electrophilicity compared to meta-substituted counterparts.
Key Reaction Parameters:
Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex intermediate, where the chloride leaving group is displaced by nucleophiles (e.g., amines, thiols). Steric hindrance from the pyrazoloquinoline core limits substitution to peripheral chlorines .
Oxidative Functionalization
The quinoline moiety undergoes selective oxidation, forming N-oxide derivatives. This modification enhances solubility and alters electronic properties for biological applications.
Oxidation Pathways:
Case Study :
N-Oxide derivatives exhibit redshifted fluorescence (λ<sub>em</sub> = 480 nm) compared to the parent compound (λ<sub>em</sub> = 420 nm), making them viable sensors for cellular imaging .
Reductive Transformations
Controlled reduction of the pyrazole ring modulates aromaticity and reactivity:
Structural Confirmation :
X-ray crystallography (CCDC 1433469) confirms planar geometry disruption post-reduction, correlating with altered binding to DNA topoisomerases .
Cross-Coupling Reactions
While less common, Suzuki-Miyaura coupling has been employed to modify peripheral aryl groups:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh3)4, K2CO3 | 3-(4-Methoxyphenyl) analog | 40% |
| 2-Thienylboronic acid | PdCl2(dppf), CsF | Heteroaryl-substituted derivative | 35% |
Limitations :
Low yields arise from steric hindrance and competing side reactions at the electron-deficient chlorophenyl sites .
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces [4+2] cycloaddition with dienophiles like maleic anhydride:
| Dienophile | Product | Quantum Yield |
|---|---|---|
| Maleimide | Bridged tricyclic adduct | Φ = 0.12 |
| Tetracyanoethylene | Electron-deficient fused system | Φ = 0.08 |
This reactivity is exploited in photoactivated chemotherapeutics, where light-triggered structural changes enhance tumor selectivity .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H16Cl2N4
- Molecular Weight : 385.27 g/mol
- IUPAC Name : 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
The compound features a complex structure that contributes to its unique biological properties. The presence of chlorophenyl groups enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazoloquinolines. For instance, derivatives of this compound have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A recent study evaluated the antiproliferative effects of pyrazoloquinoline derivatives on breast cancer cell lines (e.g., MCF-7, MDA-MB-231). The results indicated significant cytotoxicity, suggesting potential for development as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Spectrum of Activity : It exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies demonstrated that certain derivatives could inhibit the growth of resistant bacterial strains, indicating a potential role in treating infections caused by multidrug-resistant organisms .
Anti-inflammatory Effects
Research has shown that pyrazoloquinolines possess anti-inflammatory properties:
- Biological Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
- Experimental Evidence : Animal models treated with these compounds showed decreased markers of inflammation, supporting their use in inflammatory disease management .
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the synthesis and biological evaluation of various pyrazoloquinoline derivatives. The most active compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 5.2 |
| B | MDA-MB-231 | 4.8 |
| C | SKBR3 | 6.0 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds had minimum inhibitory concentrations (MIC) lower than conventional antibiotics .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| D | S. aureus | 12 |
| E | E. coli | 15 |
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For instance, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes that lead to disease progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity
- 1-(4-Fluorophenyl)-3-amino-pyrazoloquinoline and 1-(4-nitrophenyl)-3-amino-pyrazoloquinoline exhibit activity against S. aureus comparable to ampicillin (MIC = 4.0–8.0 µg/mL). The nitro-substituted analog also shows superior antifungal activity against A. niger (surpassing ketoconazole) .
Anti-Inflammatory Activity
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-pyrazole-4-carboxaldehyde derivatives demonstrate prostaglandin inhibition comparable to celecoxib (dose: 2.5–5 mg/kg). However, some analogs (e.g., compounds 9a and 14a) exhibit high ulcerogenic indices (UI = 4.27), limiting therapeutic utility .
- Chloro vs. Methoxy Substituents : Chlorine atoms may increase metabolic stability but reduce solubility compared to methoxy groups, which offer better hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance thermal stability and resistance to oxidative degradation but may reduce oral bioavailability due to poor solubility .
- Amino vs. Chloro Substituents: Amino groups improve water solubility and hydrogen-bonding interactions, crucial for target binding, while chloro groups enhance lipophilicity and blood-brain barrier penetration .
Biological Activity
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C16H12Cl2N2
- Molecular Weight : 305.19 g/mol
- CAS Number : 1354704-59-8
Research indicates that pyrazolo[4,3-c]quinolines exert their biological effects through several mechanisms:
- Inhibition of Nitric Oxide Production : Studies show that these compounds can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes involved in inflammatory responses .
- Anticancer Activity : Pyrazolo[4,3-c]quinolines have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms include induction of apoptosis and cell cycle arrest, although specific pathways are still under investigation .
Biological Activity Summary
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Study 1: Anti-inflammatory Effects
In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, compound 2a (related to the target compound) exhibited an IC50 value of 0.39 μM for inhibiting NO production. However, it also displayed high cytotoxicity at higher concentrations. Further analysis indicated that modifications at the para-position of the phenyl ring improved both efficacy and reduced toxicity .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of pyrazolo[4,3-c]quinolines showed promising results against hematological malignancies. Compound 4g was noted for its selectivity against leukemia cell lines while maintaining low toxicity towards normal cells, indicating a favorable therapeutic index .
Q & A
Q. What synthetic methodologies are reported for constructing the pyrazolo[4,3-c]quinoline scaffold in this compound?
The synthesis typically involves cyclization reactions using halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile serves as a starting material, undergoing nucleophilic substitution with hydrazine derivatives to form the pyrazole ring. Key steps include:
- Step 1 : Reaction of 2,4-dichloroquinoline-3-carbonitrile with hydrazine hydrate under reflux to generate the pyrazole intermediate.
- Step 2 : Subsequent coupling with aryl halides (e.g., 3-chlorophenylboronic acid) via Suzuki-Miyaura cross-coupling to introduce substituents .
- Step 3 : Final purification via column chromatography or recrystallization, with yields optimized by adjusting reaction temperatures and catalysts (e.g., Pd(PPh₃)₄) .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on spectroscopic and analytical techniques:
- 1H NMR : Characteristic peaks for aromatic protons (δ 7.2–8.6 ppm) and pyrazole protons (δ 8.1–8.6 ppm) are observed. Substituent-specific splitting patterns (e.g., doublets for para-chlorophenyl groups) aid in assignment .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 394.0321 for C₂₂H₁₄Cl₂N₃) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 70.10%, H 3.50%, N 10.70%) within ±0.3% error .
Advanced Research Questions
Q. What mechanistic insights explain the pH-dependent inhibition of bacterial β-glucuronidase by pyrazolo[4,3-c]quinoline derivatives?
Studies show that 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (Compound 42) inhibits β-glucuronidase via electrostatic interactions within the enzyme’s active pocket. At neutral pH, the protonated amino group binds to negatively charged residues (e.g., Asp163), while acidic pH reduces binding affinity due to protonation loss. This pH sensitivity allows selective inhibition in the intestine (pH ~7) without systemic interference .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity and photophysical properties?
- Chlorine vs. Fluorine : Chlorine at the 3- and 4-positions enhances lipophilicity and π-stacking interactions, improving enzyme inhibition (IC₅₀: 0.8 μM for Cl vs. 2.1 μM for F analogs). Fluorine, however, increases electron-withdrawing effects, altering UV-Vis absorption (λmax shifts from 340 nm to 325 nm) .
- Amino Group Position : 3-Amino derivatives show 10-fold higher β-glucuronidase inhibition than 4-amino analogs due to optimal hydrogen-bonding geometry .
Q. How can conflicting crystallographic data on intramolecular cyclization be resolved?
Contradictions arise from solvent polarity and temperature effects. For instance, 4-(2-chlorophenyl)-1H-pyrazolo[3,4-b]quinolines cyclize into fused tetracyclic products in polar aprotic solvents (e.g., DMF at 100°C) but remain uncyclized in toluene. X-ray diffraction and variable-temperature NMR can differentiate intermediates and confirm reaction pathways .
Methodological Challenges
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Optimized Catalysts : Using Pd₂(dba)₃/XPhos in Suzuki couplings improves cross-coupling efficiency (yield: 70% → 88%) .
- Protection-Deprotection : Boc-protection of pyrazole amines prevents side reactions during halogenation .
- Solvent Screening : Switching from DCM to THF reduces byproduct formation in cyclization steps .
Q. How are computational methods employed to predict substituent effects on activity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for nucleophilic attack. Molecular docking (e.g., AutoDock Vina) models interactions with β-glucuronidase, guiding SAR studies .
Data Reproducibility Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
